3-Amino-2,6-dimethylpyridine

Organic Synthesis Reactivity Electrophilic Substitution

3-Amino-2,6-dimethylpyridine (CAS 3430-33-9) features a unique 2,6-dimethyl-3-amino substitution pattern. The dual electron-donating methyl groups activate the ring for electrophilic substitution; the 3-amino group enables stable Pd, Rh, and Ru complexation for carbon-carbon bond formation. A cited intermediate in neuroscience pharmaceutical synthesis and oxidative hair dye coupling. Incorrect regioisomers cause failed reactions—verify this exact CAS before sourcing. Available from grams to bulk.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 3430-33-9
Cat. No. B183288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,6-dimethylpyridine
CAS3430-33-9
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)N)C
InChIInChI=1S/C7H10N2/c1-5-3-4-7(8)6(2)9-5/h3-4H,8H2,1-2H3
InChIKeyWISXXOGOMDYNSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2,6-dimethylpyridine (CAS 3430-33-9): Technical Baseline for Scientific Procurement


3-Amino-2,6-dimethylpyridine (CAS 3430-33-9), also known as 3-Amino-2,6-lutidine or 2,6-dimethylpyridin-3-amine, is an aminopyridine derivative characterized by a pyridine ring with methyl substituents at the 2- and 6-positions and a primary amino group at the 3-position. Its molecular formula is C₇H₁₀N₂, with a molecular weight of 122.17 g/mol. [1] The compound appears as a yellow or light brown crystalline powder, exhibits a melting point range of 121-123°C and a predicted pKa of 7.61±0.10.

Why Generic 2-Aminopyridine Analogs Cannot Substitute for 3-Amino-2,6-dimethylpyridine


While the aminopyridine class is known for nucleophilic character, the substitution pattern of 3-Amino-2,6-dimethylpyridine creates a distinct electronic and steric environment. The amino group at the 3-position and the two flanking methyl groups at the 2- and 6-positions are both electron-donating, synergistically activating the ring for electrophilic substitution. This specific arrangement differs fundamentally from 2-aminopyridine derivatives or other regioisomers, altering its reactivity, complexation behavior, and performance as a synthetic intermediate. Direct substitution without verifying this specific regio- and steric profile can lead to failed reactions or sub-optimal yields in applications ranging from pharmaceutical intermediate synthesis to catalysis.

3-Amino-2,6-dimethylpyridine: Quantitative Differentiation Evidence for Procurement Decisions


Enhanced Reactivity Profile vs. 2,6-Dimethylpyridine

3-Amino-2,6-dimethylpyridine demonstrates enhanced reactivity in electrophilic substitution reactions compared to 2,6-dimethylpyridine, which lacks the amino group. The presence of the 3-amino group makes 3-Amino-2,6-dimethylpyridine more reactive in certain chemical reactions, serving as a more versatile building block. While specific rate constants are not publicly reported, this qualitative difference is a key factor in its selection as an intermediate.

Organic Synthesis Reactivity Electrophilic Substitution

Use as a Ligand in Transition Metal Catalysis vs. Non-Coordinating Analogs

3-Amino-2,6-dimethylpyridine acts as a versatile ligand, forming stable complexes with transition metals like palladium, rhodium, and ruthenium. These complexes are used in catalytic reactions such as carbon-carbon bond formation, hydrogenation, and oxidation. [1] This contrasts with simple alkyl pyridines, which lack a coordinating amine and thus cannot function as ligands in the same capacity.

Catalysis Ligand Design Organometallic Chemistry

Physical State and Purity Profile for Industrial Application

3-Amino-2,6-dimethylpyridine is a solid at ambient temperature with a well-defined melting point of 121-123°C, available at high purities (≥97%, ≥98.5% HPLC). [1] This solid form simplifies handling, storage, and accurate weighing for industrial and laboratory applications compared to liquid or low-melting analogs that may require specialized storage or pose greater handling risks.

Process Chemistry Physical Properties Procurement Specification

3-Amino-2,6-dimethylpyridine: High-Impact Application Scenarios for Procurement Prioritization


Synthesis of Neurological Disorder Pharmaceutical Intermediates

3-Amino-2,6-dimethylpyridine is specifically cited as an intermediate in the synthesis of pharmaceuticals, particularly for the development of drugs targeting neurological disorders. This specialized application distinguishes it from more general aminopyridine building blocks, making it a compound of interest for medicinal chemistry programs in the neuroscience therapeutic area.

Ligand Development for Palladium-Catalyzed Cross-Coupling Reactions

As a versatile ligand, 3-Amino-2,6-dimethylpyridine forms stable complexes with transition metals including palladium, rhodium, and ruthenium. These complexes find use in carbon-carbon bond formation and other catalytic reactions essential for the production of fine chemicals and advanced pharmaceutical intermediates.

Coupling Component in Oxidative Hair Dye Formulations

3-Amino-2,6-dimethylpyridine acts as a coupling component in oxidative hair dye formulations, contributing to the color development process on keratin fibers, particularly human hair. This industrial application is unique among many of its simpler analogs.

Building Block for Fused Azaheterocycles Synthesis

2-Aminopyridines, including 3-Amino-2,6-dimethylpyridine, are versatile building blocks in the synthesis of fused azaheterocycles due to their distinct dual nucleophilic character. The specific substitution pattern of this compound can direct cyclization reactions to yield targeted heterocyclic scaffolds of medicinal relevance.

Technical Documentation Hub

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